Fostamatinib

Catalog No.
S637386
CAS No.
901119-35-5
M.F
C23H26FN6O9P
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fostamatinib

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Description

The exact mass of the compound Fostamatinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

One of the most studied applications of fostamatinib in scientific research is in IgA nephropathy (IgAN). IgAN is an autoimmune kidney disease characterized by the deposition of immune complexes in the glomeruli, the filtering units of the kidney. This leads to inflammation and progressive kidney function decline. Studies have investigated fostamatinib's ability to suppress the immune response and reduce proteinuria (excess protein in the urine), a marker of kidney damage, in patients with IgAN. These studies have shown promising results, suggesting fostamatinib could be a potential therapeutic option for IgAN.

Fostamatinib in Other Scientific Research Areas

Fostamatinib's immunomodulatory effects are also being explored in other scientific research areas. Studies are investigating its potential in diseases like:

  • Systemic lupus erythematosus (SLE): SLE is a chronic autoimmune disease that can affect multiple organs. Fostamatinib's ability to dampen the immune response is being examined for its effectiveness in managing SLE symptoms.
  • Immune thrombocytopenia (ITP): ITP is an autoimmune disorder that causes low platelet counts, leading to an increased risk of bleeding. Fostamatinib has received FDA approval for treating chronic ITP in adults who have not responded to other treatments [].

Fostamatinib is an oral prodrug that serves as a selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase implicated in various immune responses. The compound is primarily used for the treatment of chronic immune thrombocytopenia, particularly in patients who have not responded adequately to other therapies. Upon administration, fostamatinib is converted in the intestine to its active metabolite, R406, which exerts its pharmacological effects by inhibiting Syk activity and thereby reducing the destruction of platelets mediated by immune cells .

Fostamatinib works by inhibiting Syk, a protein involved in the activation of immune cells like macrophages. In ITP, these macrophages destroy platelets, leading to low blood platelet count. By blocking Syk, Fostamatinib prevents this destruction and helps increase platelet levels [].

  • Hydrolysis:
    FostamatinibAlkaline PhosphataseR406\text{Fostamatinib}\xrightarrow{\text{Alkaline Phosphatase}}\text{R406}
  • Metabolism:
    R406CYP3A4 UGT1A9Metabolites e g O glucuronide \text{R406}\xrightarrow{\text{CYP3A4 UGT1A9}}\text{Metabolites e g O glucuronide }

The primary mechanism of action of fostamatinib involves the inhibition of Syk, which plays a pivotal role in the signaling pathways of B-cell receptors and Fc receptors on immune cells. By blocking these pathways, fostamatinib effectively reduces the immune-mediated destruction of platelets, leading to an increase in platelet counts in patients with chronic immune thrombocytopenia . Additionally, R406 has been shown to inhibit T and B lymphocyte activation and can affect various inflammatory mediators such as tumor necrosis factor α and interleukin-8 .

Fostamatinib is synthesized as a methylene phosphate prodrug designed to enhance oral bioavailability. The synthesis typically involves:

  • Formation of Methylene Phosphate: The initial steps involve creating a phosphate ester that enhances solubility.
  • Prodrug Design: This design allows for the conversion to R406 upon administration.
  • Purification: The final product undergoes purification processes to ensure high purity suitable for clinical use.

The detailed synthetic pathway remains proprietary but generally follows principles of organic synthesis involving phosphoric acid derivatives .

Fostamatinib's primary application is in treating chronic immune thrombocytopenia. It has also been explored for potential use in other autoimmune conditions such as rheumatoid arthritis due to its immunomodulatory effects. Clinical trials have demonstrated its efficacy in increasing platelet counts and improving symptoms associated with these conditions .

Fostamatinib exhibits significant interactions with various drugs due to its metabolism via cytochrome P450 enzymes and transport proteins. Notably:

  • Drug-Drug Interactions: Caution is advised when co-administering fostamatinib with medications that are substrates of cytochrome P450 3A4 or UGT1A9, as these may alter fostamatinib's efficacy and safety profile.
  • Transport Proteins: Fostamatinib and its metabolite R406 inhibit breast cancer resistance protein, which may influence the pharmacokinetics of other drugs transported by this pathway .

Fostamatinib shares similarities with several other compounds that target immune responses or platelet function. Here are some notable comparisons:

CompoundMechanism of ActionIndicationsUnique Features
FostamatinibSpleen tyrosine kinase inhibitorChronic immune thrombocytopeniaFirst-in-class Syk inhibitor
RuxolitinibJanus kinase inhibitorMyelofibrosis, polycythemia veraTargets Janus kinases specifically
AbataceptCTLA-4 IgG fusion proteinRheumatoid arthritisModulates T-cell activation
TocilizumabIL-6 receptor antagonistRheumatoid arthritisTargets interleukin-6 signaling

Fostamatinib's unique position as a selective Syk inhibitor distinguishes it from other therapies that may target broader pathways or different kinases altogether. Its specific action on immune-mediated platelet destruction makes it particularly valuable in managing chronic immune thrombocytopenia .

XLogP3

1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

580.14829159 g/mol

Monoisotopic Mass

580.14829159 g/mol

Heavy Atom Count

40

UNII

SQ8A3S5101

Drug Indication

Fostamatinib is indicated for use in the treatment of chronic immune thrombocytopenia (ITP) in patients who have had insufficient response to previous therapy.
FDA Label
Tavlesse is indicated for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who are refractory to other treatments.
Treatment of idiopathic thrombocytopenic purpura as a model for immunomodulation
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Livertox Summary

Fostamatinib is an orally available small molecule inhibitor of spleen tyrosine kinase that is used to treat chronic immune thrombocytopenia. Fostamatinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Hematologic Growth Factors

Mechanism of Action

The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib.

Absorption Distribution and Excretion

Fostmatinib is the methylene phosphate prodrug of R406, the active metabolite. It is extensively hydrolyzed by intestinal alkaline phosphatase. Only negligible amounts of fostamatinib enter systemic circulation. R406 has an absolute bioavailability of 55% and reaches peak plasma concentrations in approximately 1.5 h. Administration with a high calorie, high fat meal increases exposure by 23% and the maximum plasma concentration by 15%. This may lengthen time to peak plasma concentration to approximately 3 h. Exposure to R406 is known to be dose proportional up to 200 mg twice daily. R406 accumulates 2-3 fold with twice daily dosing at 100-160 mg.
About 80% of R406 is excreted in the feces, primarily as the O-glucuronide conjugate and the O-desmethyl metabolite produced by gut bacteria. The remaining 20% is excreted in the urine as the N-glucuronide conjugate.
R406 has an apparent oral volume of distribution of approximately 400 L.
R406 has an apparent oral clearance of approximately 300 mL/min.

Metabolism Metabolites

Fostamatinib is metabolized in the gut by alkaline phosphatase to the active metabolite R406. R406 is further oxidized by CYP3A4 and glucuronidated by UGT1A9. Plasma metabolites found include an O-glucuronide conjugate, an N-glucuronide conjugate, an O-desmethyl metabolite, and a sulfate conjugate. A 3,5 benzene diol metabolite forms in the feces via processing of the O-desmethyl metabolite by gut bacteria.

Wikipedia

Fostamatinib
Kifunensine

Biological Half Life

R406 has a half-life of elimination of approximately 15 h.

Use Classification

Human drugs -> Other systemic hemostatics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Newland A, Lee EJ, McDonald V, Bussel JB. Fostamatinib for persistent/chronic adult immune thrombocytopenia. Immunotherapy. 2018 Jan;10(1):9-25. doi: 10.2217/imt-2017-0097. Epub 2017 Oct 2. PMID: 28967793.

2. Moore DC, Gebru T, Muslimani A. Fostamatinib for the treatment of immune thrombocytopenia in adults. Am J Health Syst Pharm. 2019 May 17;76(11):789-794. doi: 10.1093/ajhp/zxz052. PMID: 30951590.

3. Bussel J, Arnold DM, Grossbard E, Mayer J, Treliński J, Homenda W, Hellmann A, Windyga J, Sivcheva L, Khalafallah AA, Zaja F, Cooper N, Markovtsov V, Zayed H, Duliege AM. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921-930. doi: 10.1002/ajh.25125. Epub 2018 May 15. PMID: 29696684; PMCID: PMC6055608.

4. Connell NT, Berliner N. Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood. 2019 May 9;133(19):2027-2030. doi: 10.1182/blood-2018-11-852491. Epub 2019 Feb 25. PMID: 30803989.

5. Kunwar S, Devkota AR, Ghimire DK. Fostamatinib, an oral spleen tyrosine kinase inhibitor, in the treatment of rheumatoid arthritis: a meta-analysis of randomized controlled trials. Rheumatol Int. 2016 Aug;36(8):1077-87. doi: 10.1007/s00296-016-3482-7. Epub 2016 Apr 25. PMID: 27113955.

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